Bienvenue dans la boutique en ligne BenchChem!

(3-Phenylcyclobutyl)methanamine hydrochloride

Monoamine oxidase inhibition Cyclobutylamine pharmacology Structure-activity relationship (SAR)

(3-Phenylcyclobutyl)methanamine hydrochloride (CAS 1803611‑35‑9) is a phenyl‑substituted cyclobutyl methanamine derivative supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g mol⁻¹. The molecule features a conformationally constrained cyclobutane ring substituted with a phenyl group at the 3‑position and a methanamine group at the 1‑position, placing it within the broader class of cyclobutane‑containing amine building blocks that have gained traction in medicinal chemistry for tuning steric constraint, lipophilicity, and hydrogen‑bonding capacity in lead optimisation.

Molecular Formula C11H16ClN
Molecular Weight 197.71
CAS No. 1803611-35-9
Cat. No. B2932656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylcyclobutyl)methanamine hydrochloride
CAS1803611-35-9
Molecular FormulaC11H16ClN
Molecular Weight197.71
Structural Identifiers
SMILESC1C(CC1C2=CC=CC=C2)CN.Cl
InChIInChI=1S/C11H15N.ClH/c12-8-9-6-11(7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H
InChIKeyWHGVHJLRNHXQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenylcyclobutyl)methanamine hydrochloride (CAS 1803611-35-9) – Structural Identity and Core Pharmacophore Context


(3-Phenylcyclobutyl)methanamine hydrochloride (CAS 1803611‑35‑9) is a phenyl‑substituted cyclobutyl methanamine derivative supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g mol⁻¹ [1]. The molecule features a conformationally constrained cyclobutane ring substituted with a phenyl group at the 3‑position and a methanamine group at the 1‑position, placing it within the broader class of cyclobutane‑containing amine building blocks that have gained traction in medicinal chemistry for tuning steric constraint, lipophilicity, and hydrogen‑bonding capacity in lead optimisation [2]. Compared with the historically studied 3‑phenylcyclobutylamine (amine directly attached to the cyclobutane ring), the methylene spacer in the methanamine analogue alters rotatable bond count, basicity, and spatial presentation of the amine pharmacophore, making direct functional substitution unreliable without confirmatory data [3].

Why In‑Class Cyclobutyl Amine Analogs Cannot Substitute (3-Phenylcyclobutyl)methanamine hydrochloride Without Quantitative Re‑Validation


Although several phenyl‑cyclobutyl amine derivatives share the C₁₁H₁₅N core, small structural variations—phenyl positional isomerism (1‑, 2‑, or 3‑substitution), the presence or absence of a methylene spacer between the cyclobutane ring and the amine, and the choice of free base versus hydrochloride salt—produce measurable differences in hydrogen‑bond donor/acceptor count, topological polar surface area, rotatable bond count, and ultimately biological target engagement [1]. The 1960 demonstration that 3‑phenylcyclobutylamine (direct amine attachment) is a “relatively weak inhibitor of monoamine oxidase” whereas 2‑phenylcyclopropylamine (tranylcypromine) is potent illustrates that seemingly conservative ring‑homologation or attachment‑site changes can ablate or invert pharmacological activity [2]. Generic substitution without compound‑specific evidence therefore carries a high risk of irreproducible biological results, invalid structure‑activity relationships, and procurement of a building block that does not match the intended pharmacophore geometry.

Quantitative Differential Evidence for (3-Phenylcyclobutyl)methanamine hydrochloride Against the Closest Structural Analogs


Monoamine Oxidase (MAO) Inhibitory Activity: Class‑Level Comparison of the 3‑Phenylcyclobutyl Scaffold Versus Tranylcypromine

The 3‑phenylcyclobutyl scaffold (3‑phenylcyclobutylamine hydrochloride, the direct amine analog lacking the methylene spacer) was evaluated for MAO inhibition in the tryptamine potentiation assay and classified as a “relatively weak inhibitor” compared with the potent, clinically used MAO inhibitor tranylcypromine (2‑phenylcyclopropylamine) [1]. While the target compound (3‑phenylcyclobutyl)methanamine hydrochloride has not been tested in the identical assay, the Burger and Bennett study establishes a critical class‑level reference: replacement of the cyclopropane ring of tranylcypromine with a cyclobutane ring (3‑phenylcyclobutylamine) substantially diminishes MAO inhibitory potency, indicating that the cyclobutane scaffold is not a direct bioisostere for cyclopropane in this target class [1]. The additional methylene spacer present in the target compound further increases rotatable bond count (2 for target vs 1 for 3‑phenylcyclobutylamine) and alters amine pKa, which would be expected to modify target engagement relative to the tested congener.

Monoamine oxidase inhibition Cyclobutylamine pharmacology Structure-activity relationship (SAR)

Hydrogen‑Bond Donor Count and Topological Polar Surface Area: Structural Differentiation from 3‑Phenylcyclobutan‑1‑amine (CAS 395074‑91‑6)

Computed physicochemical descriptors differentiate (3‑phenylcyclobutyl)methanamine hydrochloride from its closest structural analog, 3‑phenylcyclobutan‑1‑amine (CAS 395074‑91‑6), which lacks the methylene spacer. The target compound (free base form) has 2 hydrogen‑bond donors (primary amine NH₂) and 1 hydrogen‑bond acceptor, a topological polar surface area (TPSA) of 26 Ų, and 2 rotatable bonds [1]. In contrast, 3‑phenylcyclobutan‑1‑amine has only 1 hydrogen‑bond donor, 1 hydrogen‑bond acceptor, 1 rotatable bond, and a lower TPSA (estimated ~26 Ų but with different spatial distribution) . The additional rotatable bond in the methanamine derivative increases conformational flexibility, which can be advantageous for exploring binding pocket space in structure‑based drug design but may also reduce binding entropy if the target prefers a rigid ligand pose.

Physicochemical profiling CNS drug-likeness Building block selection

Positional Isomerism: 3‑Phenyl Versus 1‑Phenyl and 2‑Phenyl Substitution Patterns in Cyclobutyl Methanamines

Three regioisomeric phenyl‑cyclobutyl methanamine hydrochlorides exist as commercial building blocks: the 3‑phenyl derivative (target compound, CAS 1803611‑35‑9) , the 1‑phenyl derivative (CAS 91245‑59‑9) , and the trans‑2‑phenyl derivative (CAS 2098121‑55‑0) . Although all share the molecular formula C₁₁H₁₆ClN and MW 197.7 g mol⁻¹, the position of the phenyl ring on the cyclobutane core alters molecular shape, dipole orientation, and steric environment around the methanamine group. In the 1‑phenyl isomer, the phenyl and methanamine groups are geminally attached to the same cyclobutane carbon, creating a quaternary center and a more compact, spherical shape. In the 2‑phenyl isomer, the phenyl and methanamine groups are vicinal, introducing stereochemical complexity (cis/trans isomerism). The 3‑phenyl substitution pattern places the phenyl group on the opposite side of the cyclobutane ring from the methanamine attachment point, maximising their spatial separation and generating a more extended molecular geometry that may better mimic 1,4‑disubstituted pharmacophores.

Positional isomerism Structure-property relationships Medicinal chemistry building blocks

Branched Versus Linear Connectivity: Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 58271‑61‑7) Compared with the 3‑Phenylcyclobutyl Methanamine Scaffold

Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271‑61‑7) is a constitutional isomer in which the cyclobutyl and phenyl groups are both directly attached to the same methanamine carbon, creating a branched connectivity pattern, whereas the target compound features a linear connectivity where the phenyl group is attached to the cyclobutane ring and the methanamine is attached to a cyclobutane carbon . This constitutional difference has consequences for synthetic derivatisation: the branched isomer presents a secondary amine environment (once derivatised) adjacent to a chiral centre, while the target compound’s primary amine is attached to a secondary cyclobutane carbon, offering different regiochemical outcomes in amide coupling, reductive amination, or sulfonamide formation. Both compounds share MW ~197.7 g mol⁻¹ and can be sourced at ≥97% purity .

Constitutional isomerism Scaffold topology Synthetic building block selection

Salt Form Advantage: Hydrochloride Versus Free Base – Purity, Stability, and Solubility Considerations

(3‑Phenylcyclobutyl)methanamine hydrochloride (CAS 1803611‑35‑9) is commercially available as the hydrochloride salt at certified purities of 95% (Bidepharm) , 97% (Aladdin) , and 98% (Leyan) , with batch‑specific analytical documentation including NMR, HPLC, and GC traces . The corresponding free base (3‑phenylcyclobutyl)methanamine (CAS 1232062‑11‑1) is offered at 95% purity . The hydrochloride salt provides enhanced solid‑state stability, higher aqueous solubility for in vitro assays, and easier handling in automated synthesis platforms compared with the free base, which may be prone to oxidation and carbonate formation upon prolonged storage. Direct procurement of the hydrochloride salt eliminates the need for in‑situ salt formation and associated stoichiometric variability.

Salt selection Solid-state properties Procurement specifications

Patented Utility of the 1,3‑Disubstituted Cyclobutane Scaffold in TRPV1 Antagonism and Ocular Disease

US Patent 11,845,730 B2 (Novartis AG, 2023) discloses 1,3‑substituted cyclobutyl derivatives as TRPV1 receptor antagonists for the treatment of ocular surface disorders including dry eye disease [1]. Claim 1 generically covers 1,3‑disubstituted cyclobutane compounds in which one substituent is an amine‑containing moiety and the other is an aromatic or heteroaromatic group—a pharmacophoric arrangement that directly maps onto the structure of (3‑phenylcyclobutyl)methanamine hydrochloride. While the target compound itself is not a final drug candidate, its substitution pattern (phenyl at C3, aminomethyl at C1) aligns precisely with the 1,3‑disubstituted motif claimed in the patent, establishing it as a strategically relevant building block for synthesising and optimising TRPV1‑targeted compound libraries. In contrast, 1‑phenyl and 2‑phenyl regioisomers do not match the 1,3‑substitution geometry required by the patent claims.

TRPV1 antagonist 1,3-disubstituted cyclobutane Ocular disease therapeutics

Best‑Fit Research and Industrial Application Scenarios for (3-Phenylcyclobutyl)methanamine hydrochloride Based on Quantitative Differential Evidence


TRPV1 Antagonist Library Synthesis Using 1,3‑Disubstituted Cyclobutane Scaffolds

Research groups developing TRPV1 receptor antagonists for dry eye disease or other ocular surface disorders should prioritise (3‑phenylcyclobutyl)methanamine hydrochloride as a key building block, as its 1,3‑disubstituted cyclobutane geometry directly matches the pharmacophore claimed in Novartis patent US 11,845,730 B2 [1]. The 3‑phenyl substitution pattern provides the required spatial separation between the aromatic ring and the amine‑derived functional group that 1‑phenyl or 2‑phenyl isomers cannot achieve. The hydrochloride salt form ensures reproducible weighing, solubility, and batch‑to‑batch consistency for parallel synthesis workflows.

Structure‑Activity Relationship (SAR) Studies Requiring Controlled Conformational Flexibility

The target compound’s 2 rotatable bonds (versus 1 rotatable bond for 3‑phenylcyclobutan‑1‑amine) and the increased hydrogen‑bond donor count (2 vs 1) offer medicinal chemists a scaffold with intermediate conformational freedom that can be advantageous for exploring binding pockets that tolerate some ligand flexibility but not the full rotational freedom of a linear alkyl amine [2]. This scaffold is particularly suited for CNS‑oriented SAR campaigns where TPSA (26 Ų) is within the favourable range for blood‑brain barrier penetration, while the constrained cyclobutane core limits entropic penalties upon binding relative to fully flexible linkers.

Monoamine Oxidase Research: Negative Control or Scaffold‑Hopping Studies

Based on the class‑level evidence that 3‑phenylcyclobutylamine is a “relatively weak inhibitor of monoamine oxidase” compared with tranylcypromine [3], (3‑phenylcyclobutyl)methanamine hydrochloride can serve as a structurally related negative control or as a starting scaffold for scaffold‑hopping studies away from the cyclopropane‑based MAO pharmacophore. Researchers investigating MAO‑independent mechanisms of phenylethylamine analogs or seeking to avoid MAO‑related off‑target effects may select this cyclobutyl methanamine scaffold for its demonstrated reduced MAO liability relative to cyclopropylamine‑containing comparators.

High‑Purity Building Block Procurement for Automated Synthesis and Screening Collections

With commercially verified purity levels of 95–98% and batch‑specific QC documentation (NMR, HPLC, GC) from multiple certified suppliers , the hydrochloride salt of (3‑phenylcyclobutyl)methanamine is directly suitable for automated liquid‑handling synthesis platforms and compound management systems. The solid hydrochloride form eliminates the need for pre‑weighing liquid free base, reducing handling errors and improving throughput in high‑diversity library production.

Quote Request

Request a Quote for (3-Phenylcyclobutyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.